5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid
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Overview
Description
5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid is a versatile chemical compound with diverse applications in various fields, including medical, environmental, and industrial research. Its unique properties make it ideal for various applications ranging from drug discovery to materials science.
Preparation Methods
The synthesis of 5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid typically involves several steps. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group tolerant reaction conditions . This method involves the use of boron reagents and palladium catalysts to couple aryl halides with aryl boronic acids.
Chemical Reactions Analysis
5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential therapeutic effects. In medicine, it is explored for its potential use in drug development. In industry, it is used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in drug development, it may interact with specific enzymes or receptors to exert its effects.
Comparison with Similar Compounds
5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid can be compared with other similar compounds, such as 4-Methyl-2-(trifluoromethyl)benzoic acid and 2-Methyl-5-(trifluoromethyl)benzoic acid . These compounds share similar structural features but differ in their specific properties and applications. The presence of the methoxy group in this compound makes it unique and influences its reactivity and applications.
Properties
IUPAC Name |
5-methoxy-2-[3-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-11-5-6-12(13(8-11)14(19)20)9-3-2-4-10(7-9)15(16,17)18/h2-8H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGNXKNJQKZNEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588086 |
Source
|
Record name | 4-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926238-79-1 |
Source
|
Record name | 4-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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